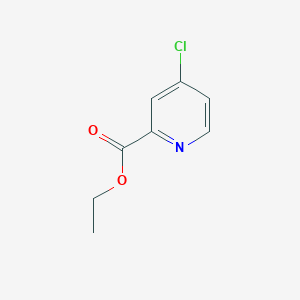

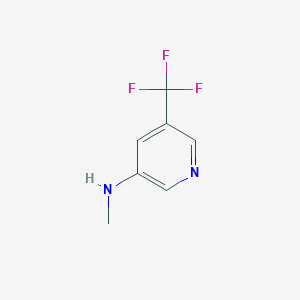

(5-(Trifluoromethyl)pyridin-3-YL)methanamine

Overview

Description

The compound (5-(Trifluoromethyl)pyridin-3-yl)methanamine is a trifluoromethylated pyridine derivative, which is a class of compounds known for their role as intermediates in the synthesis of pharmaceutical products. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which can significantly alter the chemical and physical properties of the molecule, making them valuable in various chemical reactions and applications.

Synthesis Analysis

The synthesis of related N-substituted pyridine derivatives has been reported, where pyridin-2-amines are condensed with various aromatic aldehydes to produce a series of compounds with potential antibacterial activities . Another synthesis approach involves the use of ultrasound-promoted reactions to create N-substituted pyrrolidin-2-ones, which, while not the same, indicates the potential for innovative synthetic methods for related compounds . Additionally, the synthesis of copper (triazole-5-yl)methanamine complexes onto MCM-41 for the creation of pyridine-containing pseudopeptides suggests the versatility of pyridine derivatives in complex synthesis processes .

Molecular Structure Analysis

The molecular structure of related pyridine derivatives has been extensively studied. For instance, the structural features of a pyridin-3-yl derivative were determined using single-crystal X-ray diffraction and FT-IR spectroscopy, providing detailed information on bond lengths, bond angles, and torsion angles . These studies are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Pyridine derivatives are known to participate in various chemical reactions. The synthesis of pseudopeptides through the 6-endo-dig cyclization of 1,5-enynes using a copper (triazole-5-yl)methanamine complex indicates that such compounds can be involved in complex cyclization reactions, leading to the formation of novel structures . The QSAR study of N-substituted pyridine derivatives also suggests that electronic, steric, and lipophilic parameters play a significant role in their reactivity, particularly in relation to antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of (5-(Trifluoromethyl)pyridin-3-yl)methanamine and related compounds are influenced by the presence of the trifluoromethyl group. This group is known to impart unique properties such as increased lipophilicity and chemical stability. The toxicity profile of a similar compound, 5-amino-2-(trifluoromethyl)pyridine, has been reported, indicating that it can be toxic to humans and cause symptoms such as methemoglobinemia and toxic encephalopathy upon inhalation . This highlights the importance of understanding the physical and chemical properties of these compounds for safe handling and use in industrial applications.

Scientific Research Applications

Catalytic Applications and Chemical Synthesis

(5-(Trifluoromethyl)pyridin-3-yl)methanamine is relevant in the context of catalysis and chemical synthesis, particularly in the development of selective inhibitors for cytochrome P450 isoforms. This is critical for understanding drug-drug interactions and metabolism. The selectivity of chemical inhibitors, including compounds with pyridinyl methanamine structures, is essential for deciphering the involvement of specific CYP isoforms in drug metabolism, highlighting the compound's utility in medicinal chemistry research (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Medicinal Chemistry and Drug Design

Pyridine derivatives, including structures similar to (5-(Trifluoromethyl)pyridin-3-yl)methanamine, are significantly important in the development of new medicinal agents. These compounds have been reported to possess a variety of biological activities, indicating their potential in drug discovery and pharmacological studies. This underscores the compound's relevance in exploring therapeutic potentials and understanding molecular mechanisms of action (Altaf, Shahzad, Gul, Rasool, Badshah, Lal, & Khan, 2015).

Biochemical Research and Enzyme Studies

The investigation of biochemical pathways and enzyme interactions often involves compounds like (5-(Trifluoromethyl)pyridin-3-yl)methanamine as tools or probes. These compounds can help elucidate the role of various enzymes in metabolic pathways, contributing to our understanding of biological processes and the development of targeted therapies. Such studies highlight the compound's application in biochemical research, providing insights into enzyme mechanisms and potential therapeutic targets (Limbach, Chan-Huot, Sharif, Tolstoy, Shenderovich, Denisov, & Toney, 2011).

Agrochemical Development

Compounds with the (5-(Trifluoromethyl)pyridin-3-yl)methanamine structure are also pivotal in the development of new agrochemicals. Their role in synthesizing pyridine-based agrochemicals, including pesticides and fungicides, demonstrates their importance in agricultural sciences. This application supports the ongoing search for more efficient and selective agrochemicals to enhance crop protection and productivity (Guan, Liu, Sun, Xie, & Wang, 2016).

Safety And Hazards

“(5-(Trifluoromethyl)pyridin-3-YL)methanamine” is classified as a dangerous substance . It has hazard statements H302 and H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

[5-(trifluoromethyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6-1-5(2-11)3-12-4-6/h1,3-4H,2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZHUSBRLJVFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Trifluoromethyl)pyridin-3-YL)methanamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.